rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine

Stereochemistry Chiral Synthesis Diastereoselectivity

rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine (CAS: 1284355-20-9) is a chiral, bicyclic primary amine characterized by a fused cyclopropane-cyclopentane ring system. This rigid framework, with a molecular weight of 97.16 g/mol, imposes significant conformational restriction on the amine group, making it a privileged scaffold in medicinal chemistry and asymmetric synthesis.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
Cat. No. B13525045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESC1C2C1CC(C2)N
InChIInChI=1S/C6H11N/c7-6-2-4-1-5(4)3-6/h4-6H,1-3,7H2/t4-,5+,6?
InChIKeyHAEHSFVDBQNHOX-XEAPYIEGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine: Chiral, Conformationally-Locked Amine Scaffold for Drug Discovery


rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine (CAS: 1284355-20-9) is a chiral, bicyclic primary amine characterized by a fused cyclopropane-cyclopentane ring system . This rigid framework, with a molecular weight of 97.16 g/mol, imposes significant conformational restriction on the amine group, making it a privileged scaffold in medicinal chemistry and asymmetric synthesis . Its primary applications lie in the design of conformationally locked nucleoside analogs and as a rigid building block for exploring structure-activity relationships (SAR) where precise spatial orientation of the pharmacophore is critical [1].

rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine: Why Stereochemistry and Scaffold Rigidity Preclude Simple Substitution


Direct substitution of rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine with seemingly similar achiral or less rigid analogs is not feasible for applications where molecular recognition and spatial control are paramount. Unlike flexible aliphatic amines, this compound's rigid bicyclic system pre-organizes the amine group into a well-defined spatial orientation, a feature that is lost upon substituting with flexible chains . Furthermore, its specific stereochemistry (rel-(1R,3s,5S)) is critical for inducing chirality and diastereoselectivity in downstream synthetic steps and biological interactions, a property that racemic mixtures or diastereomers like (1R,3r,5S)-bicyclo[3.1.0]hexan-3-amine cannot replicate . Generic substitution would therefore compromise the very conformational and stereochemical advantages that define this compound's utility in precision drug design and asymmetric catalysis.

Quantitative Evidence Guide: Differentiating rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine for Scientific Selection


Stereochemical Differentiation: rel-(1R,3s,5S) Configuration vs. Diastereomer (1R,3r,5S)

The target compound possesses the specific rel-(1R,3s,5S) stereochemistry. A closely related diastereomer is (1R,3r,5S)-bicyclo[3.1.0]hexan-3-amine [1]. The 's' and 'r' descriptors denote a different spatial arrangement of the amine group relative to the cyclopropane ring, leading to distinct 3D molecular shapes. While direct comparative biological or catalytic data between these specific stereoisomers is not publicly available, class-level inference from rigid scaffolds dictates that these configurational differences will result in different molecular recognition profiles in chiral environments (e.g., enzyme active sites) and distinct diastereoselective outcomes in asymmetric reactions .

Stereochemistry Chiral Synthesis Diastereoselectivity

Conformational Restriction: Rigid Bicyclic Scaffold vs. Flexible Aliphatic Amine Analogs

The bicyclo[3.1.0]hexane core restricts the conformational freedom of the amine group, pre-organizing it for binding interactions. This contrasts sharply with flexible aliphatic amines (e.g., n-propylamine) which possess multiple freely interconverting conformers [1]. Quantitative metrics for conformational restriction include the molecule's calculated LogP of 0.39 and a rotatable bond count of 0, which are direct indicators of its rigid and moderately polar nature [1]. While specific experimental binding entropy data is absent, class-level inference in medicinal chemistry establishes that lower conformational entropy (rigidity) generally leads to improved binding affinity and selectivity when the bound conformation is pre-organized, reducing the entropic penalty upon target binding compared to flexible analogs .

Medicinal Chemistry Scaffold Rigidity Structure-Activity Relationship (SAR)

Synthetic Utility: Hydrochloride Salt Form for Enhanced Handling vs. Free Base

The hydrochloride salt of rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine (CAS: 1284249-22-4) is a common form for procurement, offering distinct handling and stability advantages over the free base form . As a class-level inference, amine hydrochloride salts are typically stable, crystalline solids that are less prone to oxidation and have improved shelf life compared to their free base counterparts, which are often volatile liquids or oils . The hydrochloride salt is also more readily soluble in water and polar solvents, facilitating aqueous reactions and purification steps .

Chemical Synthesis Formulation Stability

Application Scenarios: Optimizing Drug Discovery with rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine


Design and Synthesis of Conformationally Locked Nucleoside Analogs

This compound serves as a critical chiral precursor for constructing rigid nucleoside mimetics [1]. Its fixed amine geometry allows for the precise placement of nucleobases and sugar-phosphate mimics, which is essential for achieving selectivity and potency against viral or cancer targets by locking the molecule into the bioactive conformation [1]. This is a direct application of the conformational restriction evidence presented in Section 3 .

Asymmetric Synthesis and Development of Novel Chiral Ligands/Catalysts

Due to its defined stereochemistry, this amine can be elaborated into chiral auxiliaries or ligands for metal-catalyzed asymmetric reactions [1]. The rigid bicyclic framework ensures high stereocontrol in subsequent reactions, leading to enhanced enantioselectivity compared to ligands derived from flexible amine building blocks [1]. This scenario leverages the stereochemical differentiation outlined in Section 3 .

Scaffold-Hopping and Structure-Activity Relationship (SAR) Exploration in CNS Drug Discovery

This compound's rigid core is a valuable motif for scaffold-hopping strategies in CNS drug discovery, as exemplified by its use in patented arylbicyclo[3.1.0]hexylamines for treating depression and anxiety [2]. By fixing the amine in a specific 3D orientation, researchers can systematically explore SAR around this core, potentially improving target engagement and reducing off-target effects compared to more flexible scaffolds [1]. This scenario builds on the class-level inference of conformational rigidity improving binding profiles .

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